molecular formula C16H15BrClNOS B4965124 2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide

2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B4965124
M. Wt: 384.7 g/mol
InChI Key: FQPBPWCSRSCYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been suggested that this compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the levels of oxidative stress markers. Moreover, this compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its potent anticancer activity. This compound has shown to be effective against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide. Firstly, more studies are needed to investigate the mechanism of action of this compound in cancer cells and Alzheimer's disease. Secondly, the development of new formulations and delivery systems may improve the solubility and bioavailability of this compound. Finally, the in vivo efficacy and safety of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-bromobenzyl mercaptan in the presence of triethylamine to form the desired thioester. Finally, the thioester is treated with ammonia in ethanol to form the target compound.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also shown promising results in the treatment of Alzheimer's disease and diabetes.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c1-11-5-6-14(18)8-15(11)19-16(20)10-21-9-12-3-2-4-13(17)7-12/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPBPWCSRSCYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

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